2-[(Thiophen-2-ylmethyl)amino]propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-7(6-10)9-5-8-3-2-4-11-8/h2-4,7,9-10H,5-6H2,1H3 |
InChI Key |
BWQBRKPIYLAZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Thiophen 2 Ylmethyl Amino Propan 1 Ol and Analogues
General Synthetic Strategies for Amino Alcohols
The construction of the amino alcohol framework can be achieved through several reliable synthetic routes. These strategies are foundational for the synthesis of more complex molecules like 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol.
The direct conversion of alcohols to amino alcohols is a desirable yet challenging transformation. Modern synthetic efforts have focused on the direct amination of C-H bonds to introduce the amino group. nih.gov One such advanced strategy involves a radical relay chaperone approach, where an alcohol is temporarily converted into an imidate radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT), enabling the net incorporation of an ammonia (B1221849) equivalent at the β-carbon. organic-chemistry.org This multi-catalytic, asymmetric radical C-H amination provides a pathway to chiral β-amino alcohols from various starting alcohols. nih.gov
Catalytic amination of alcohols and polyalcohols also represents a significant pathway for amine synthesis, with potential for producing amino alcohols. taylorandfrancis.com This approach often utilizes multifunctional catalysts that can facilitate both alcohol synthesis and amination. taylorandfrancis.com
A more traditional and widely employed method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides. rroij.com This reaction involves the attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, resulting in the formation of a β-amino alcohol. The reaction's regioselectivity, which dictates which carbon is attacked, can often be controlled by the choice of reagents and reaction conditions. rroij.com
A variety of catalysts can be employed to facilitate this transformation, including Lewis acids, metal-organic frameworks, and bismuth(III) salts. mdpi.com Even environmentally benign approaches using water as a solvent and without any catalyst have proven effective for the aminolysis of certain epoxides. organic-chemistry.org Lipases have also been used as biocatalysts for this reaction in continuous-flow systems, offering a green alternative to traditional methods. mdpi.com
Similarly, aziridines can undergo ring-opening reactions with nucleophiles to yield amino alcohols. organic-chemistry.org Water, acting as a modest acid catalyst and reactant, can effectively open aziridines at elevated temperatures. organic-chemistry.org
Table 1: Catalytic Systems for Ring-Opening of Epoxides with Amines This table is interactive. You can sort and filter the data.
| Catalyst System | Nucleophile | Solvent | Key Features |
|---|---|---|---|
| Zinc(II) perchlorate (B79767) hexahydrate | Amines | Solvent-free | High efficiency, excellent chemo-, regio-, and stereoselectivity. organic-chemistry.org |
| No Catalyst | Amines | Water | Mild conditions, high selectivity, excellent yields. organic-chemistry.org |
| Sulfated Zirconia | Aromatic amines | Solvent-free | High regioselectivity. rroij.com |
| Lipase TL IM | Aniline | Methanol (B129727) | Biocatalysis, continuous-flow, mild conditions (35°C). mdpi.com |
| Acetic Acid | Amines | Solvent-free | Metal-free, high yields, excellent regioselectivity. rsc.org |
Targeted Synthesis of this compound
The specific synthesis of this compound can be accomplished by adapting general methodologies to incorporate the unique thiophene-2-ylmethyl moiety.
Thiophene-2-carbaldehyde (B41791) (also known as 2-formylthiophene) is a versatile and readily available starting material for the synthesis of the target compound. wikipedia.org It can be prepared from thiophene (B33073) via methods like the Vilsmeier-Haack reaction or by chloromethylation followed by hydrolysis. wikipedia.org The aldehyde functional group is reactive toward various nucleophiles, including amines, making it an ideal precursor. smolecule.com Condensation of thiophene-2-carbaldehyde with amines can lead to the formation of imines (Schiff bases), which are key intermediates in pathways leading to the desired amino alcohol. smolecule.comresearchgate.net
Reductive amination is a highly efficient and common method for forming carbon-nitrogen bonds. This process involves two key steps, often performed in a single pot: the formation of an imine from an aldehyde (or ketone) and a primary amine, followed by the reduction of the imine to a secondary amine.
For the synthesis of this compound, this pathway involves the reaction of thiophene-2-carbaldehyde with 2-aminopropan-1-ol. The initial condensation yields an intermediate imine, which is then reduced without isolation. A variety of reducing agents can be employed for the reduction step.
Table 2: Common Reducing Agents for Reductive Amination This table is interactive. You can sort and filter the data.
| Reducing Agent | Abbreviation | Typical Solvents | Characteristics |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Mild and selective, commonly used for reducing imines in the presence of other functional groups. ic.ac.uk |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Less reactive than NaBH₄, stable in mildly acidic conditions, selective for iminium ions over carbonyls. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane, THF | Mild, effective for a wide range of substrates, often used for sensitive molecules. |
| Catalytic Hydrogenation | H₂/Catalyst | Methanol, Ethanol, Ethyl Acetate (B1210297) | Uses catalysts like Palladium on Carbon (Pd/C) or Raney Nickel; considered a "green" method. |
| Lithium Aluminium Hydride | LAH | THF, Diethyl Ether | Very powerful and non-selective reducing agent, reacts violently with protic solvents. ic.ac.ukimperial.ac.uk |
The choice of reducing agent depends on the specific requirements of the synthesis, such as functional group tolerance and desired reaction conditions. ic.ac.uk
An alternative synthetic strategy involves starting with a pre-formed propanol (B110389) scaffold and introducing the thiophene-2-ylmethyl group through functional group interconversion (FGI). solubilityofthings.comnumberanalytics.com FGI refers to the process of converting one functional group into another, a cornerstone of retrosynthetic analysis and organic synthesis. ic.ac.ukimperial.ac.uk
In this context, the most direct approach is the N-alkylation of 2-aminopropan-1-ol. This can be achieved by reacting 2-aminopropan-1-ol with a suitable thiophene-2-ylmethyl electrophile, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene. This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon and displacing the halide leaving group. To prevent over-alkylation, reaction conditions must be carefully controlled.
Enantioselective Synthesis of Chiral Thiophene-Based Amino Alcohols
The creation of stereochemically defined centers in thiophene-based amino alcohols is critical for their biological activity. Enantioselective synthesis is achieved through various strategic approaches that yield high levels of optical purity.
Asymmetric catalysis provides a powerful and efficient means for synthesizing enantiomerically enriched amino alcohols. These methods utilize chiral catalysts to direct the stereochemical outcome of the reaction, often with high selectivity and yield.
One prominent method is the asymmetric transfer hydrogenation of α-amino ketones. acs.org Ruthenium complexes with chiral ligands, such as RuCl[(S,S)-Teth-TsDpen], have proven effective for this transformation. This approach allows for the conversion of unprotected α-amino ketone HCl salts into the corresponding chiral 1,2-amino alcohols in a single, highly enantioselective step. acs.org For instance, a heteroaryl thiophene 1,2-amino alcohol was produced with a 98.8:1.2 enantiomeric ratio (er) and in 89% yield using this catalytic system. acs.org This method is valued for its cost-effectiveness and for avoiding the need for protection and deprotection steps that are sometimes required in other catalytic systems, like those using rhodium. acs.org
Another significant approach involves the copper(II)-catalyzed asymmetric Henry reaction. Chiral β-amino alcohol ligands can effectively catalyze the reaction between benzofuran-2-carbaldehydes and nitromethane (B149229), leading to (S)-enriched β-nitro alcohols with enantioselectivities up to 98% ee. rsc.org These nitro alcohols are versatile intermediates that can be subsequently reduced to the target β-amino alcohols. Similarly, Lewis acid catalytic systems, such as those based on Cu(II)-thiophene-2,5-bis(amino-alcohol) complexes, have been developed for asymmetric Aldol (B89426) reactions of isatin (B1672199) derivatives with ketones, furnishing products with high yield and enantioselectivity (up to 82% ee). nih.gov
The table below summarizes key findings in asymmetric catalytic methods for producing chiral amino alcohols with thiophene or related heterocyclic moieties.
| Catalyst System | Substrate Type | Product Type | Yield | Enantioselectivity (er or ee) | Reference |
| RuCl[(S,S)-Teth-TsDpen] | Heteroaryl (Thiophene) α-Amino Ketone | Chiral 1,2-Amino Alcohol | 89% | 98.8:1.2 er | acs.org |
| L1-Cu(OAc)₂·H₂O | 5-Bromoisatin (B120047) and Acetone | 3-Alkyl-3-hydroxyindolin-2-one | 65% | 82% ee | nih.gov |
| Chiral β-amino alcohol-Cu(II) | Benzofuran-2-carbaldehyde and Nitromethane | (S)-Benzofuryl β-nitro alcohol | - | up to 98% ee | rsc.org |
Diastereoselective synthesis relies on the influence of pre-existing stereocenters within the substrate to direct the formation of new chiral centers. diva-portal.orgrsc.org This approach is particularly relevant when starting from enantiopure materials like amino acids. rsc.org The inherent chirality of the starting material guides the stereochemical course of the reaction, allowing for the predictable formation of one diastereomer over another.
One strategy involves nucleophilic additions to α-amino aldehydes. The stereochemical outcome of such reactions is dependent on the inherent syn or anti relationship of the substituents on the aldehyde substrate. diva-portal.org By selecting the appropriate starting material configuration, it is possible to control the formation of the resulting amino alcohol diastereomer. For the synthesis of thiophene-based amino alcohols, this would involve starting with a chiral thiophene-containing aldehyde or ketone where an adjacent stereocenter dictates the facial selectivity of an incoming nucleophile or the reduction of a carbonyl group. For example, in the synthesis of allylic alcohols, chiral acetonide-protected polyketide fragments have been shown to direct stereoselectivity in the absence of an external chiral ligand, demonstrating a powerful substrate-controlled approach. researchgate.net
Biocatalysis offers a highly selective and environmentally benign alternative for producing enantiopure compounds. acs.org Enzymes such as ketoreductases, lipases, and dehydrogenases can perform stereoselective transformations with exceptional precision, often yielding enantiomeric excess values greater than 99%. acs.orgfrontiersin.org
A common biocatalytic strategy is the asymmetric reduction of a prochiral ketone precursor. For the synthesis of (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine, an intermediate for (S)-duloxetine, an alcohol dehydrogenase (ADH) from Lactobacillus kefir was used. acs.org This enzymatic process, coupled with a 2-propanol-based cofactor regeneration system, achieved a 90% yield and over 99% ee. acs.org Similarly, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl) propanamide, achieving >95% conversion and >99.5% ee at a substrate concentration of 30 g/L. researchgate.net
Immobilized cells of Saccharomyces cerevisiae have also been successfully applied to produce (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, resulting in 99% ee and 100% conversion. researchgate.netresearchgate.net Engineered amine dehydrogenases (AmDHs) represent another advanced biocatalytic tool, enabling the one-step synthesis of chiral amino alcohols from α-hydroxy ketones via asymmetric reductive amination. frontiersin.org
The following table details various biocatalytic methods used for the synthesis of chiral thiophene-based amino alcohols and related compounds.
| Biocatalyst | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
| Lactobacillus kefir ADH | N,N-dimethyl-3-keto-3-(2-thienyl)-1-ketopropanamine HCl | (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine | 90% Yield | >99% | acs.org |
| Rhodotorula glutinis | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide | >95% Conversion | >99.5% | researchgate.net |
| Saccharomyces cerevisiae (immobilized) | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100% Conversion | 99% | researchgate.netresearchgate.net |
Synthetic Approaches to Structural Analogues and Derivatives
The synthesis of structural analogues, including homologous compounds and N-substituted derivatives, is crucial for structure-activity relationship (SAR) studies and the development of new pharmaceutical agents.
Homologous thiophene-alkylamino alcohols, which differ in the length of the alkyl chain, can be prepared by modifying the core synthetic routes. mdpi.com The Paal-Knorr thiophene synthesis and the Gewald reaction are foundational methods for creating the thiophene ring itself, which can then be functionalized. organic-chemistry.org
A versatile approach to homologues involves the reaction of a thiophene aldehyde, such as thiophene-2-carboxaldehyde, with different amino alcohols. For example, reacting it with 3-amino-1-butanol instead of 1-aminopropan-2-ol (B43004) via reductive amination would yield a butanol homologue. Alternatively, starting with functionalized alkynes bearing a sulfur nucleophile allows for the construction of diverse thiophene cores that can be further elaborated. mdpi.com The synthesis of 2-amino-2-methyl-1-propanol (B13486) from isobutene provides an example of how different amino alcohol building blocks can be generated for subsequent coupling with a thiophene moiety. google.com
N-methylation of the amino group is a common derivatization in medicinal chemistry. The synthesis of N-methyl and N,N-dimethyl analogues of thiophene-based amino alcohols is well-documented, particularly in the context of duloxetine (B1670986) synthesis. acs.orgresearchgate.net
The primary amine of this compound can be methylated using standard procedures such as reductive amination with formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation). A second methylation can be performed to yield the N,N-dimethyl derivative.
Alternatively, N-methylated derivatives can be synthesized directly by using N-methylated starting materials. For example, the asymmetric reduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide is a key step in a biocatalytic route to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide. researchgate.net This highlights a strategy where the N-alkylation is incorporated early in the synthetic sequence, prior to the stereoselective reduction step that forms the chiral alcohol center. acs.org
Functionalization of the Thiophene Ring System
The thiophene ring within the this compound core is amenable to a variety of functionalization reactions, allowing for the synthesis of a diverse range of analogues. These modifications are typically aimed at modulating the compound's physicochemical properties and biological activity. Standard electrophilic aromatic substitution reactions are a common strategy for introducing new functional groups onto the thiophene ring.
The reactivity of the thiophene ring is influenced by the electron-donating nature of the sulfur atom, which activates the ring towards electrophilic attack, preferentially at the C5 position (alpha to the sulfur and para to the side chain) and to a lesser extent, the C3 and C4 positions.
Common functionalization reactions include:
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the thiophene ring can serve as a handle for further synthetic transformations, including cross-coupling reactions.
Nitration and Sulfonation: These reactions introduce nitro and sulfonic acid groups, respectively, which can be further modified or used to alter the electronic properties of the molecule.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, providing a means to extend the carbon framework of the molecule.
Modern synthetic methods, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings), have significantly expanded the possibilities for functionalizing the thiophene ring. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the introduction of a wide array of substituents.
Table 1: Examples of Functionalization Reactions on the Thiophene Ring
| Reaction Type | Reagents and Conditions | Position of Functionalization |
| Bromination | N-Bromosuccinimide (NBS), Acetic Acid | C5 |
| Nitration | Nitric Acid, Acetic Anhydride | C5 |
| Friedel-Crafts Acylation | Acetyl Chloride, Aluminum Chloride | C5 |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C5 (from a halogenated precursor) |
Development of Hybrid Molecules Incorporating the this compound Core
The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with a potentially enhanced or synergistic biological effect. The this compound scaffold has been explored as a component in the design of such hybrid molecules.
One notable area of investigation is the synthesis of hybrid compounds that integrate the thiophene-propanolamine moiety with other heterocyclic systems known for their biological activity. For instance, research has focused on the development of molecules that combine this scaffold with quinoline (B57606) and naphthoquinone structures, which are recognized for their diverse pharmacological properties.
The synthetic strategies for creating these hybrid molecules often involve the functionalization of either the thiophene ring or the amino alcohol side chain of the this compound core, followed by coupling with the second molecular entity. For example, the amino group of the propanolamine (B44665) side chain can be acylated with a carboxylic acid derivative of another heterocyclic system to form an amide linkage.
Table 2: Examples of Hybrid Molecules Incorporating the Thiophene-Propanolamine Scaffold
| Hybrid Moiety | Linkage Type | Synthetic Approach |
| Quinoline | Amide | Acylation of the amino group with a quinoline carboxylic acid. |
| Naphthoquinone | Amide | Coupling of the amino group with a naphthoquinone carboxylic acid derivative. |
| Thiophene Carboxamide | Amide | Reaction with a second thiophene-containing acyl chloride. nih.govnih.govresearchgate.netmdpi.comresearchgate.net |
These hybrid molecules are designed to interact with multiple biological targets or to combine the therapeutic advantages of the individual components. The continued exploration of such hybrids holds promise for the discovery of novel therapeutic agents.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, the expected ¹H NMR spectrum would display distinct signals corresponding to each unique proton. The integration of these signals would correspond to the number of protons in each environment. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable data on the connectivity of the carbon skeleton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Thiophene (B33073) H-5 | 7.20-7.30 | dd |
| Thiophene H-3 | 6.90-7.00 | dd |
| Thiophene H-4 | 6.85-6.95 | t |
| Thiophene-CH₂ | 3.80-3.90 | s |
| CH (propanol) | 2.80-2.90 | m |
| CH₂ (propanol) | 3.40-3.60 | m |
| CH₃ (propanol) | 1.00-1.10 | d |
| NH | Variable | br s |
Note: Predicted values can vary based on solvent and experimental conditions. d=doublet, dd=doublet of doublets, t=triplet, m=multiplet, s=singlet, br s=broad singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments (e.g., aliphatic, aromatic, attached to a heteroatom).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Thiophene C-2 | 142-144 |
| Thiophene C-5 | 126-127 |
| Thiophene C-3 | 124-125 |
| Thiophene C-4 | 123-124 |
| Thiophene-CH₂ | 48-50 |
| CH (propanol) | 58-60 |
| CH₂ (propanol) | 65-67 |
Note: Predicted values can vary based on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex structural connectivity.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, confirming the connectivity within the propanol (B110389) and thiophene ring systems.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for the definitive assignment of carbon signals based on their attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection between the thiophen-2-ylmethyl group and the amino group of the propanol moiety.
Vibrational Spectroscopy for Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (secondary amine) | 3300-3500 (moderate) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=C stretch (thiophene) | 1400-1500 |
| C-O stretch (primary alcohol) | 1000-1080 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (C₈H₁₃NOS), the expected exact mass would be approximately 171.07 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Analysis of the fragmentation pattern would likely show characteristic losses, such as the loss of a hydroxyl group or cleavage at the C-C and C-N bonds of the propanol backbone, and a prominent peak corresponding to the thiophen-2-ylmethyl cation.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing arrangement. While specific crystallographic data for this compound is not currently published, analysis of related structures suggests that hydrogen bonding would be a dominant feature in its crystal lattice. chemicalbook.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Chromatographic Methods for Purity Assessment and Isolation
The purity assessment and isolation of the compound this compound rely on various chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are instrumental in ensuring the chemical integrity of the compound and in its purification from reaction mixtures and potential impurities. The selection of a specific method depends on the nature of the impurities and the scale of the separation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the purity assessment of this compound, a compound that shares structural similarities with pharmaceutical intermediates like those for duloxetine (B1670986). oup.comimpactfactor.org The lipophilic thiophene ring and the polar aminopropanol (B1366323) side chain allow for effective separation on nonpolar stationary phases.
A typical HPLC method for analyzing compounds of this nature would employ a C18 column. impactfactor.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, to ensure good peak shape and resolution. impactfactor.org Ultraviolet (UV) detection is suitable due to the UV-absorbing properties of the thiophene moiety. psu.edu For chiral purity, specialized chiral stationary phases are necessary to separate the enantiomers. nih.govchromatographyonline.com
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of Thiophenyl Aminopropanol Compounds
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile : 0.05M Phosphate Buffer (pH 4.6) (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Note: This table represents a typical starting point for method development based on the analysis of structurally related compounds.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities in this compound. Due to the polar nature and relatively high boiling point of the aminopropanol structure, derivatization is often required to increase volatility and improve chromatographic performance. ajrconline.org Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups. ajrconline.org
The choice of the GC column is critical, with capillary columns coated with a nonpolar or medium-polarity stationary phase being common for the analysis of thiophene derivatives. labrulez.comresearchgate.net A Flame Ionization Detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information for impurity identification.
Table 2: Representative GC Parameters for the Analysis of Thiophene Derivatives
| Parameter | Condition |
|---|---|
| Column | Capillary column with a polyethylene (B3416737) glycol stationary phase (e.g., SH-WAX) |
| Column Dimensions | 30 m x 0.32 mm I.D., 1 µm film thickness |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (2 min hold), ramp at 10 °C/min to 100 °C (1 min hold) |
| Detector | Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS) |
Note: These parameters are based on methods for analyzing thiophene in a benzene (B151609) matrix and may require optimization for the target compound. shimadzu.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring reaction progress, identifying the presence of impurities, and determining appropriate solvent systems for larger-scale column chromatography. For a compound like this compound, silica gel plates are a suitable stationary phase.
The mobile phase, or eluent, is typically a mixture of a relatively nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (such as methanol (B129727) or triethylamine) to achieve the desired separation. Visualization of the spots on the TLC plate can be accomplished using UV light, as the thiophene ring is UV-active. libretexts.org Alternatively, chemical staining agents can be used. Iodine vapor will generally produce brownish spots with many organic compounds. libretexts.org For more specific visualization of the amine group, a ninhydrin (B49086) stain can be employed, which typically yields a colored spot upon heating. epfl.ch
Table 3: General TLC Conditions and Visualization Techniques
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | A mixture of nonpolar and polar organic solvents (e.g., Ethyl Acetate (B1210297)/Methanol) |
| Visualization Methods | 1. UV Light: Examination under short-wave (254 nm) UV light to observe quenching spots. libretexts.org 2. Iodine Chamber: Exposure to iodine vapor to produce yellow-brown spots. libretexts.org 3. Ninhydrin Stain: Spraying with a ninhydrin solution followed by heating to visualize the amine functionality. epfl.ch |
Note: The optimal mobile phase composition needs to be determined experimentally to achieve an appropriate Rf value.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
The first step in most quantum chemical studies is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol, which has several rotatable bonds, multiple stable conformations (conformers) may exist.
Computational analysis of the conformational energy landscape involves systematically exploring different rotations around single bonds to identify all low-energy conformers and the energy barriers that separate them. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. While specific data for the title compound is not published, studies on similar small organic molecules typically reveal a few low-energy conformers that are populated at room temperature.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap generally implies higher reactivity.
For thiophene (B33073) derivatives, the HOMO and LUMO are often delocalized over the π-system of the thiophene ring. scielo.br DFT calculations can precisely compute these orbital energies and the resulting energy gap. Furthermore, analysis of the charge distribution (e.g., using Natural Population Analysis) reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule, which is key to understanding its interaction with other molecules. scielo.br
Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table is a hypothetical representation based on typical values for similar thiophene derivatives, as specific experimental or computational data for this compound is not available.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -5.5 | Electron-donating capability |
| LUMO Energy | -1.5 to -1.0 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Chemical reactivity and stability |
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each nucleus in the molecule can be performed. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated frequencies and intensities with experimental spectra, researchers can identify characteristic vibrational modes and confirm the presence of specific functional groups. Theoretical calculations on related thiophene amides have shown good agreement with experimental data. nih.govbohrium.com
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For thiophene-containing drugs, a critical area of study is their metabolism by cytochrome P450 enzymes, which can involve reactions like S-oxidation or epoxidation of the thiophene ring. nih.govresearchgate.net
By calculating the potential energy surface for a proposed reaction pathway, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barrier (activation energy) determined from the transition state energy indicates the kinetic feasibility of the reaction. Such studies have been used to determine whether S-oxidation or epoxidation is the more favorable metabolic pathway for various thiophene drugs by comparing their respective energy barriers. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations are particularly useful for studying solvation dynamics. By simulating this compound in a box of explicit solvent molecules (like water), one can analyze:
Solvent-Solute Interactions: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl and amino groups and surrounding water molecules can be monitored. The interaction of the hydrophobic thiophene ring with water can also be characterized.
Solvation Shell Structure: MD simulations can reveal the structure and orientation of solvent molecules in the immediate vicinity of the solute, known as the solvation shell. This provides insight into how the solvent accommodates the molecule.
Dynamic Properties: The simulation can be used to calculate dynamic properties such as the diffusion coefficient of the molecule in the solvent.
Studies on the relaxation of photoexcited thiophene using ab initio molecular dynamics have provided insights into the interplay between internal conversion and intersystem crossing, revealing complex dynamic behaviors such as ring-opening. rsc.org This highlights the power of MD in uncovering dynamic processes that are not apparent from static calculations.
Conformational Dynamics of Thiophene and Amino Alcohol Moieties
The conformational flexibility of "this compound" is primarily dictated by the rotational freedom around its single bonds, influenced by the electronic and steric properties of the thiophene and amino alcohol moieties. Computational studies on analogous systems provide a framework for understanding these dynamics.
The amino alcohol backbone, similar to linear aminoalcohols like 2-aminoethanol and 3-aminopropanol, is prone to forming intramolecular hydrogen bonds. ustc.edu.cnarxiv.org Quantum chemistry calculations on model aminoalcohols have shown that conformers stabilized by an O-H···N intramolecular hydrogen bond can be identified. ustc.edu.cn The presence of a substituent on the nitrogen atom, as in "this compound", can further influence the strength and population of these hydrogen-bonded conformers. arxiv.org The strength of such interactions is a delicate balance between conformational flexibility and steric effects. ustc.edu.cn Studies on substituted amino-alcohols indicate that halogen substitution can significantly reinforce O-H···N bonds. nih.gov
The thiophene ring, while rigid itself, has conformational preferences with respect to the adjacent methyleneamino group. Studies on N-methylthiophene-2-carboxamide show that the interplay of intramolecular hydrogen bonding and solvent polarity affects the conformational equilibrium. rsc.org For "this compound", the orientation of the thiophene ring relative to the propanolamine (B44665) chain will be governed by a potential energy surface with distinct minima corresponding to different torsional angles.
Table 1: Predicted Torsional Angle Preferences in this compound based on Analogous Systems
| Dihedral Angle | Predicted Stable Conformations (°) | Rationale |
| C(ring)-C(ring)-C(methylene)-N | ~90 and ~270 | Minimizes steric hindrance between the thiophene ring and the amino alcohol moiety. |
| C(methylene)-N-C(propanol)-C(ol) | ~60 (gauche) and 180 (trans) | Typical for alkylamine chains, with the gauche conformer potentially stabilized by intramolecular interactions. ustc.edu.cn |
| N-C-C-O | ~60 (gauche) | This conformation is often stabilized by an O-H···N intramolecular hydrogen bond in amino alcohols. ustc.edu.cnnih.gov |
Trajectory Analysis of Molecular Recognition and Binding
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic process of molecular recognition between a ligand like "this compound" and a biological target. rsc.org By simulating the motion of atoms over time, MD trajectories can reveal the pathways of binding, conformational changes upon binding, and the stability of the resulting complex. rsc.orgjchemrev.com
A typical trajectory analysis for the binding of "this compound" to a hypothetical protein target would involve several steps. Initially, the ligand would be placed in the solvent near the protein's binding site. The simulation would then show the ligand exploring different orientations and conformations as it approaches the binding pocket. rsc.org
Key events that can be analyzed from the MD trajectories include:
Initial Recognition: The long-range electrostatic interactions that first draw the ligand towards the binding site. The electron-rich thiophene ring could play a role in this initial recognition through π-π or cation-π interactions. nih.gov
Conformational Selection: The ligand may adopt a specific conformation that is favorable for binding, a process known as conformational selection. Alternatively, the ligand might bind and then undergo conformational changes, which is referred to as induced fit.
Binding and Unbinding Events: Trajectory analysis can be used to calculate the residence time of the ligand in the binding pocket, providing insights into the kinetics of binding.
Water Dynamics: The role of water molecules in mediating the interaction between the ligand and the protein can be investigated by analyzing their positions and dynamics throughout the simulation.
By analyzing geometric features such as root mean square deviation (RMSD) and protein-ligand interaction profiles throughout the simulation, researchers can identify the most stable binding poses and the key interactions that maintain the complex. rsc.org
Table 2: Parameters from a Hypothetical Molecular Dynamics Simulation Trajectory Analysis
| Analysis Metric | Description | Hypothetical Value/Observation |
| Ligand RMSD | Fluctuation of the ligand's atomic positions relative to a reference structure, indicating stability in the binding pose. | < 2.0 Å after initial equilibration, suggesting a stable binding mode. |
| Protein RMSD | Fluctuation of the protein backbone atoms, indicating overall protein stability upon ligand binding. | Minimal changes, indicating the ligand does not induce large-scale conformational changes. |
| Interaction Frequency | Percentage of the simulation time a specific interaction (e.g., hydrogen bond, hydrophobic contact) is present. | Hydrogen bond between the hydroxyl group and a key residue is present > 80% of the time. |
| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the binding affinity. | A negative value, indicating a favorable binding process. |
Molecular Docking Studies for Ligand-Target Interactions (Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov Docking studies on thiophene-containing compounds have revealed their potential to interact with a variety of biological targets, often through a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. nih.govrawdatalibrary.netrsc.org
For "this compound", a mechanistic docking study would focus on identifying the key intermolecular interactions that drive its binding to a specific target. The thiophene ring can participate in hydrophobic interactions with nonpolar amino acid residues and π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov The sulfur atom in the thiophene ring can also engage in specific interactions.
The amino alcohol moiety provides opportunities for crucial hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the secondary amine can act as a hydrogen bond donor. These interactions are often critical for anchoring the ligand in the binding site and determining its binding specificity.
A hypothetical docking study of "this compound" into an enzyme active site might reveal the following:
The thiophene ring fits into a hydrophobic pocket of the enzyme.
The hydroxyl group of the propanol (B110389) moiety forms a hydrogen bond with a polar residue (e.g., a serine or threonine).
The secondary amine forms a hydrogen bond with a carbonyl oxygen of the protein backbone or an acidic residue (e.g., aspartate or glutamate).
The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. Studies on other thiophene derivatives have reported docking scores in the range of -6 to -12 kcal/mol, indicating favorable binding. nih.govrawdatalibrary.net
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target
| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue (Example) | Predicted Distance (Å) |
| Hydrogen Bond | Hydroxyl Group (-OH) | SER122 (Side Chain) | 1.9 |
| Hydrogen Bond | Amino Group (-NH-) | ASP120 (Side Chain) | 2.1 |
| Hydrophobic (π-Alkyl) | Thiophene Ring | LEU85, ILE90 | 3.5 - 4.5 |
| π-π Stacking | Thiophene Ring | PHE258 | 3.8 |
| Predicted Binding Affinity | -8.5 kcal/mol |
Applications in Asymmetric Catalysis and Chiral Ligand Design
2-[(Thiophen-2-ylmethyl)amino]propan-1-ol as a Precursor for Chiral Ligands
The structural framework of this compound provides an excellent foundation for the synthesis of C2-symmetric chiral ligands. nih.gov The presence of a thiophene (B33073) ring, an amino group, and a hydroxyl group allows for systematic modifications to create a library of ligands with varied steric and electronic properties. A notable example is the synthesis of novel C2-symmetric chiral thiophene-2,5-bis(β-amino alcohol) ligands. semanticscholar.orgresearchgate.net These ligands are typically synthesized in a multi-step process starting from commercially available materials like thiophene-2,5-dicarboxylic acid. nih.govsemanticscholar.org The synthesis often involves the reduction of the carboxylic acid, followed by oxidation to an aldehyde, and subsequent condensation with various chiral β-amino alcohols. semanticscholar.org This modular approach facilitates the creation of a diverse set of ligands, such as thiophene-2,5-bis(imidazolinyl)thiophene and thiophene-2,5-bis(oxazolinyl)thiophene, which have shown considerable promise in asymmetric catalysis. nih.gov The adaptability of the this compound scaffold makes it a valuable precursor for developing ligands tailored for specific catalytic applications. researchgate.netnih.gov
Synthesis and Characterization of Transition Metal Complexes with Amino Alcohol-Thiophene Ligands
The efficacy of chiral ligands is realized through their coordination with transition metals to form catalytically active complexes. alrasheedcol.edu.iq Ligands derived from this compound readily form stable complexes with a variety of transition metals, including copper and titanium. researchgate.netnih.govresearchgate.net These complexes are typically synthesized by reacting the ligand with a suitable metal salt, such as copper(II) acetate (B1210297) or a titanium(IV) precursor. rsc.orgresearchgate.net
Copper(II)-Thiophene-Bis(amino-alcohol) Systems as Lewis Acid Catalysts
Copper(II) complexes incorporating thiophene-bis(amino-alcohol) ligands have proven to be highly efficient Lewis acid catalysts for several asymmetric reactions. jyu.firsc.orgresearchgate.net The combination of the chiral ligand with a copper(II) salt, such as copper(II) acetate monohydrate (Cu(OAc)₂·H₂O), generates a potent catalytic system. rsc.org These in situ generated catalysts have demonstrated remarkable activity and enantioselectivity in carbon-carbon bond-forming reactions. semanticscholar.org The copper center, activated by the chiral ligand, acts as a Lewis acid to coordinate with the substrates, thereby facilitating the reaction in a stereocontrolled manner. The thiophene moiety and the amino alcohol side chains of the ligand create a specific chiral environment around the metal center, which is responsible for the high levels of enantiomeric induction observed in the products. rsc.orgjyu.firsc.org
Titanium Complexes in Hydroamination Reactions
Titanium complexes featuring chiral amino alcohol ligands have been investigated as catalysts for hydroamination reactions, an atom-economical method for synthesizing amines. nih.govnih.gov While specific studies focusing solely on this compound derived ligands in titanium-catalyzed hydroamination are not extensively detailed in the provided context, the general principle involves the synthesis of titanium complexes via protonolysis of titanium amide precursors with the chiral amino alcohol. researchgate.net These complexes can then catalyze the intramolecular hydroamination of substrates like aminoallenes. nih.govrsc.org The chiral ligand environment around the titanium center is critical for inducing enantioselectivity in the cyclized amine products. The development of such titanium catalysts remains an active area of research, with the goal of achieving high reactivity and enantioselectivity for a broad range of substrates. researchgate.netrsc.org
Catalytic Asymmetric Transformations Mediated by this compound Derivatives
Derivatives of this compound, particularly when complexed with copper(II), have shown exceptional performance in mediating key asymmetric transformations, including enantioselective aldol (B89426) and Henry reactions.
Enantioselective Aldol Reactions
The asymmetric aldol reaction is a powerful tool for constructing chiral β-hydroxy carbonyl compounds. Copper(II)-thiophene-2,5-bis(amino-alcohol) catalytic systems have been successfully employed for the enantioselective aldol reaction between isatin (B1672199) derivatives and ketones. jyu.firsc.orgnih.gov These reactions typically furnish 3-substituted-3-hydroxyindolin-2-one derivatives in good to excellent yields and with high enantioselectivities. rsc.orgnih.gov For example, the reaction of 5-bromoisatin (B120047) with acetone, catalyzed by a complex of a chiral bis(amino-alcohol)thiophene ligand and Cu(OAc)₂·H₂O, can yield the corresponding aldol product with up to 96% enantiomeric excess (ee). nih.gov The effectiveness of these catalysts highlights the crucial role of the chiral ligand in creating a highly organized transition state that favors the formation of one enantiomer over the other.
| Entry | Isatin Derivative | Ketone | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | 5-Bromoisatin | Acetone | 99 | 96 |
| 2 | Isatin | Acetone | 95 | 94 |
| 3 | 5-Nitroisatin | Acetone | 92 | 95 |
Asymmetric Henry Reactions
The asymmetric Henry (nitroaldol) reaction is a fundamental C-C bond-forming reaction that produces valuable β-nitroalcohols, which are versatile synthetic intermediates. mdpi.com Chiral bis(β-amino alcohol)-Cu(OAc)₂·H₂O complexes have been shown to be highly effective catalysts for the asymmetric Henry reaction of nitromethane (B149229) with various substituted aromatic aldehydes. semanticscholar.orgresearchgate.net These reactions proceed under mild, base-free conditions and afford the chiral nitroaldol products with excellent enantiomeric purity and high chemical yields. semanticscholar.org For instance, using 20 mol% of the catalyst complex in ethanol (B145695) at room temperature, a range of aromatic aldehydes can be converted to their corresponding β-nitroalcohols with enantioselectivities often exceeding 90% ee and yields of up to >99%. semanticscholar.org The success of this catalytic system underscores its robustness and practical utility for accessing enantiomerically enriched β-nitroalcohols. semanticscholar.orgresearchgate.net
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| 1 | Benzaldehyde | 99 | 94.6 |
| 2 | 4-Nitrobenzaldehyde | 98 | 92.5 |
| 3 | 4-Chlorobenzaldehyde | 99 | 93.8 |
| 4 | 2-Naphthaldehyde | 95 | 91.2 |
Asymmetric Transfer Hydrogenation Processes
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones, aldehydes, and imines, typically employing hydrogen donors like 2-propanol or formic acid. mdpi.com The reaction is catalyzed by transition metal complexes, most commonly Ruthenium and Rhodium, bearing chiral ligands that control the enantioselectivity of the hydrogen transfer. mdpi.com
Despite the suitability of chiral 1,2-amino alcohols as ligands in ATH, extensive searches of scientific databases and chemical literature did not yield specific studies, research findings, or data tables detailing the use of this compound as a ligand or catalyst in asymmetric transfer hydrogenation processes. Consequently, there is no published data on its catalytic activity, the enantiomeric excess (ee%) achieved for various substrates, or turnover frequencies in this context.
Stereoselective Petasis Borono-Mannich Reactions
The Petasis Borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound (often an α-hydroxy aldehyde like glyoxylic acid), and an organoboronic acid to form substituted amines and amino acids. mdpi.comacs.org The use of chiral amines or chiral 1,2-amino alcohols can impart stereoselectivity, making it a valuable tool for synthesizing enantiomerically enriched molecules. mdpi.com Thiophene-containing substrates have been utilized in Petasis reactions, demonstrating the compatibility of the thiophene ring under these conditions. acs.orgresearchgate.net
However, there is no specific information available in the reviewed literature regarding the application of this compound as the chiral amine component in stereoselective Petasis Borono-Mannich reactions. Research articles detailing this specific application, including reaction yields, diastereoselectivity, or enantioselectivity for the resulting products, are not present in the accessible scientific record.
Mechanistic Insights into Ligand-Catalyst Cooperativity and Enantiocontrol
Mechanistic studies are crucial for understanding how a chiral ligand influences the catalytic cycle to achieve high enantioselectivity. This often involves identifying key non-covalent interactions, transition state geometries, and the cooperative roles of different functional groups within the ligand and the metal catalyst. nih.gov For amino alcohol ligands, the hydroxyl and amino groups can coordinate to a metal center, creating a rigid chelate that dictates the chiral environment. nih.gov
As there are no documented applications of this compound in the aforementioned catalytic reactions, there are consequently no mechanistic studies available that would provide insight into its specific mode of action. Therefore, details on ligand-catalyst cooperativity, the specific interactions responsible for enantiocontrol (such as hydrogen bonding or steric hindrance involving the thiophene group), and the transition state models for reactions catalyzed by this specific compound have not been reported.
Investigations of Molecular Interactions and Selected Chemical Functions
Evaluation of Other Functional Properties
The functional properties of 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol in the contexts of corrosion inhibition and nonlinear optics have not been reported.
There are no available studies that assess the efficacy of this compound as a corrosion inhibitor. As a result, no data exists on its performance or the molecular mechanisms that would underlie such behavior.
The potential application of this compound in the field of nonlinear optical materials has not been explored in the available literature. There are no computational or experimental data regarding its hyperpolarizability properties.
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Methodologies
A significant challenge in utilizing 2-[(thiophen-2-ylmethyl)amino]propan-1-ol and its derivatives is the development of efficient, scalable, and environmentally benign synthetic routes. Future research should prioritize "green chemistry" principles to minimize waste and avoid hazardous reagents. nih.gov
Key research objectives include:
Biocatalytic and Chemoenzymatic Routes: Traditional chemical syntheses of chiral amino alcohols often involve stoichiometric reducing agents or organometallic catalysts, which can lead to low stereoselectivities and require extreme reaction conditions. nih.gov A major future direction is the use of engineered enzymes, such as amine dehydrogenases (AmDHs), for the asymmetric reductive amination of corresponding hydroxy ketones. nih.govfrontiersin.orgacs.org Research into developing specific enzymes for the synthesis of this compound could provide a highly efficient and sustainable one-step process using ammonia (B1221849) as the sole amino donor under mild conditions. nih.govfrontiersin.org
Multicomponent Reactions (MCRs): Thiophene (B33073) rings are often synthesized via methods like the Gewald reaction, a multicomponent condensation that offers high atom economy. nih.govderpharmachemica.com Future work could focus on designing novel MCRs that construct the substituted thiophene and amino alcohol moieties in a single, convergent step, thereby reducing the number of synthetic operations and purification stages.
| Methodology | Advantages | Unresolved Challenges for Target Compound |
|---|---|---|
| Traditional Chemical Synthesis | Well-established procedures. | Often requires harsh reagents, multiple steps, potential for metal contamination, and may have moderate stereoselectivity. nih.gov |
| Catalytic Hydrogenation | High atom economy, potentially green. | Often requires high pressure/temperature, and catalyst specificity can be narrow. jocpr.com |
| Biocatalysis (e.g., AmDH) | High stereoselectivity (>99% ee), mild reaction conditions (aqueous buffer, 30°C), environmentally benign. nih.govfrontiersin.org | Requires development and engineering of a specific enzyme for the thiophene-containing substrate; substrate scope may be limited. |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.gov | Designing a novel MCR to assemble the specific this compound scaffold is a significant synthetic challenge. |
Rational Design and Synthesis of Advanced Amino Alcohol-Thiophene Ligands
The core structure of this compound is an ideal starting point for creating a library of advanced chiral ligands for asymmetric catalysis. The primary unresolved challenge is to understand the structure-activity relationships that govern catalytic performance.
Future research should focus on:
Systematic Structural Modification: A library of derivatives should be synthesized by systematically modifying three key positions: the thiophene ring, the amino group, and the alcohol moiety. Substituents with varying electronic (electron-donating/withdrawing) and steric properties can be introduced to fine-tune the ligand's coordination behavior.
Introduction of Additional Donor Atoms: The ligand framework could be elaborated to incorporate additional coordinating groups (e.g., phosphine, another nitrogen, or sulfur atom), transforming it from a bidentate N,O-ligand into a tridentate or tetradentate pincer-type ligand. This could enhance the stability and modify the reactivity of the resulting metal complexes.
Dimeric and Oligomeric Structures: Research into linking two or more amino alcohol-thiophene units could lead to the development of multimetallic catalysts. These systems could enable cooperative catalytic effects, potentially leading to novel reactivity and higher efficiency. The design of such ligands requires precise control over the linking chemistry to ensure optimal positioning of the metal centers.
Integration of Advanced Computational Techniques for Predictive Modeling
To accelerate the rational design of ligands and catalysts, the integration of computational chemistry is essential. A significant challenge is to develop predictive models that can accurately forecast the behavior of these sulfur-containing ligands and their metal complexes.
Key areas for future computational research include:
Density Functional Theory (DFT) Modeling: DFT calculations can be employed to model the coordination of the amino alcohol-thiophene ligands to various transition metals. acs.orgnih.gov These studies can predict the most stable geometries, analyze the nature of the metal-ligand bonding, and calculate the electronic properties of the resulting complexes. This theoretical insight can guide the selection of the most promising ligand-metal combinations for specific catalytic applications. acs.org
Mechanism and Transition State Analysis: A major challenge in catalysis is elucidating reaction mechanisms. acs.org Computational modeling can map out the entire catalytic cycle, identify key intermediates and transition states, and determine the rate-limiting steps. This is crucial for understanding the origins of stereoselectivity in asymmetric reactions and for rationally improving catalyst performance.
Predictive QSAR Models: By combining experimental catalytic data with calculated molecular descriptors for a library of ligands, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models could predict the catalytic efficiency and enantioselectivity of new, unsynthesized ligands, thereby streamlining the discovery process and reducing experimental effort.
Expanding the Scope of Catalytic Applications and Mechanistic Understanding
While amino alcohols are known ligands for reactions like asymmetric transfer hydrogenation (ATH), the catalytic potential of the this compound scaffold remains largely unexplored. mdpi.comshu.eduliv.ac.uk A primary challenge is to identify new catalytic transformations where this ligand class can offer unique advantages.
Future research should target:
Asymmetric Transfer Hydrogenation (ATH): A systematic investigation of ligands derived from this compound in the ATH of a broad range of ketones and imines is warranted. mdpi.com Detailed mechanistic studies, including kinetic analysis, are needed to understand the role of the thiophene moiety and how it influences the catalytic cycle compared to purely carbocyclic or aliphatic analogues. acs.org
C-H Functionalization and C-C Coupling: The development of catalysts for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. Future work could explore whether metal complexes of these thiophene-based ligands can catalyze such reactions, leveraging the electronic properties of the thiophene ring.
Asymmetric Dearomatization of Thiophenes: A formidable challenge in organic synthesis is the asymmetric dearomatization of aromatic compounds. rsc.org Developing catalytic systems based on the target ligand that can enantioselectively transform simple thiophenes into valuable chiral sulfur-containing heterocycles would be a significant breakthrough.
Mechanistic Elucidation: For any new catalytic application discovered, a deep mechanistic understanding is crucial for optimization. This requires a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, in-situ spectroscopy) and computational modeling to fully characterize the active catalytic species and the elementary steps of the reaction. acs.orgnih.gov
Identification of Novel Chemical Functions and Research Avenues
Beyond catalysis, the unique structure of this compound opens doors to other areas of chemical science. The key challenge is to identify and develop these novel applications.
Promising future directions include:
Medicinal Chemistry: Thiophene derivatives are present in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.netresearchgate.net The amino alcohol functionality is also a common feature in many pharmaceuticals. Therefore, derivatives of this compound should be synthesized and screened for various biological activities, potentially leading to new therapeutic lead compounds. mdpi.com
Functional Materials: Thiophene-based oligomers and polymers are renowned for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. nih.govbohrium.comresearchgate.net The amino alcohol group provides a reactive handle for polymerization or for grafting onto surfaces. Future research could explore the synthesis of polymers or covalent organic frameworks (COFs) from this building block to create new functional materials with unique optoelectronic or sensory properties. mdpi.comacs.org
Fluorescent Probes and Sensors: The thiophene core is a known fluorophore. researchgate.net The amino alcohol portion can act as a binding site for metal ions or other analytes. This combination could be exploited to design and synthesize novel fluorescent sensors where binding of a target species modulates the fluorescence output, with applications in environmental monitoring or biomedical imaging. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-[(Thiophen-2-ylmethyl)amino]propan-1-ol with high purity?
- Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to favor nucleophilic substitution between thiophen-2-ylmethylamine and a propanol derivative. Purification via column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) or recrystallization can enhance purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS (retention time comparison with standards) .
- Critical Parameters : Control moisture to prevent side reactions, and ensure proper isolation of intermediates to avoid contamination by unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- NMR : Use - and -NMR to confirm the thiophene ring (δ ~6.9–7.3 ppm for aromatic protons) and propanol backbone (δ ~3.5–3.7 ppm for -CHOH). -NMR coupling patterns can verify stereochemistry .
- IR : Identify hydroxyl (-OH stretch ~3200–3600 cm) and amine (-NH stretch ~3300–3500 cm) functional groups.
- MS : GC-MS or ESI-MS can confirm molecular weight (e.g., m/z = 197.3 for [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Address data discrepancies (e.g., twinning, disorder) by re-examining diffraction patterns and applying restraints to bond lengths/angles. Cross-validate with DFT-optimized molecular geometries .
- Case Study : For derivatives with ambiguous electron density, employ dual-space methods (SHELXD/SHELXE) to improve phase resolution .
Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic sites. Solvent effects can be modeled using PCM (Polarizable Continuum Model).
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Validate predictions with experimental binding assays .
Q. How to design experiments to evaluate the biological activity of this compound?
- In Vitro Assays : Test cytotoxicity via MTT assay on cell lines (e.g., HEK293). For receptor-targeted studies, use radioligand binding assays (e.g., -labeled competitors) .
- Data Interpretation : Address contradictory results (e.g., partial agonism vs. antagonism) by repeating assays under varied conditions (pH, co-factors) and applying statistical models (e.g., Hill equation for dose-response curves) .
Q. What strategies are effective for resolving enantiomeric mixtures of this compound?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and polar organic mobile phases.
- NMR with Chiral Shift Reagents : Employ Eu(fod) to induce diastereomeric splitting in -NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
